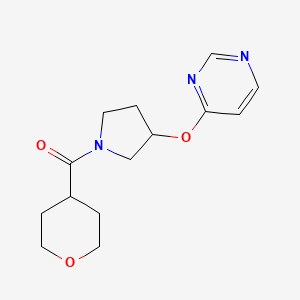![molecular formula C11H10F3N3OS B3006392 1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone CAS No. 956754-81-7](/img/structure/B3006392.png)
1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone is an organic compound featuring a complex molecular structure that includes a pyrazole ring, a thiazole ring, and trifluoromethyl groups. Its unique structure lends itself to a range of chemical and biological applications.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target various proteins and enzymes .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may influence a variety of cellular processes .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily via the kidneys .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have a variety of effects, including modulation of protein activity, alteration of cellular signaling pathways, and potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity .
Vorbereitungsmethoden
Synthetic Routes
The synthesis of 1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone typically involves multistep processes that may include cyclization reactions, functional group modifications, and subsequent coupling reactions. Common reagents used in its synthesis are methylating agents, sulfur sources for thiazole formation, and various organic solvents and catalysts.
Reaction Conditions
Typical reaction conditions might involve temperatures ranging from 0°C to 100°C, depending on the specific step of the synthesis, with some steps requiring inert atmosphere conditions. Reactions might be conducted in a variety of solvents, including dimethyl sulfoxide (DMSO), dichloromethane (DCM), or ethanol, often under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely streamline the above multistep processes to optimize yield and purity. Large-scale production would require significant optimization of reaction conditions and purification techniques to meet regulatory standards and achieve consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Substitution reactions: Halogenation, methylation, or acylation.
Oxidation and Reduction: Could be subject to oxidative and reductive conditions due to its functional groups.
Addition Reactions: Electrophilic addition due to the presence of the thiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents include halogenating agents (e.g., chlorine, bromine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). These reactions might occur under conditions ranging from room temperature to elevated temperatures, in the presence of catalysts or under light exposure.
Major Products
The major products from these reactions would vary widely based on the specific chemical process but could include modified thiazole or pyrazole derivatives, depending on the nature of the substitution or addition.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone serves as an intermediate in the synthesis of more complex molecules. Its reactivity makes it useful for constructing larger and more diverse chemical architectures.
Biology
Biologically, the compound could serve as a probe in biochemical assays or as a building block in the synthesis of bioactive molecules. It may also be involved in studies exploring the interaction of small molecules with enzymes or receptors.
Medicine
In medicine, it may be investigated for its potential therapeutic properties. Compounds with pyrazole and thiazole rings are often studied for their anti-inflammatory, antimicrobial, and antitumor activities.
Industry
Industrially, it could be a component in the production of advanced materials, including those with specific electronic, photonic, or mechanical properties. Its unique structure might lend itself to applications in materials science and engineering.
Vergleich Mit ähnlichen Verbindungen
Comparing 1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone with other similar compounds, several structural analogs come to mind, such as:
1-(3-methyl-5-phenyl-1H-pyrazol-4-yl)-1-ethanone
1-(5-methyl-1H-pyrazol-3-yl)-1-phenylthiazole
1-(3-methyl-1H-pyrazol-5-yl)-1-(trifluoromethyl)thiazole
These compounds share common features, such as pyrazole and thiazole rings, yet differ in the specific substitutions and functional groups attached. The trifluoromethyl group, in particular, sets this compound apart due to its electron-withdrawing properties and the significant impact on biological activity and stability.
Eigenschaften
IUPAC Name |
1-[5-methyl-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3OS/c1-5-4-8(11(12,13)14)17(16-5)10-15-9(6(2)18)7(3)19-10/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIXOAMVUBWKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-Trifluoromethyl-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3006309.png)
![4-[benzyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3006313.png)
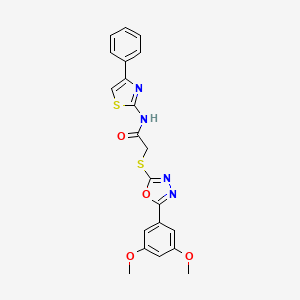
![N-[1-(aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006315.png)
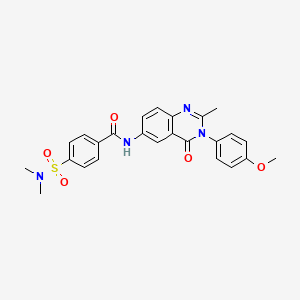

![3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B3006319.png)
![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3006321.png)
![N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide](/img/structure/B3006324.png)
![tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3006326.png)
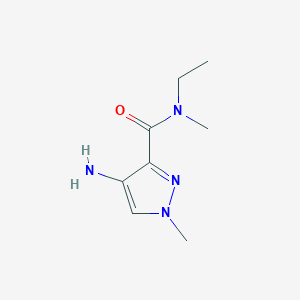
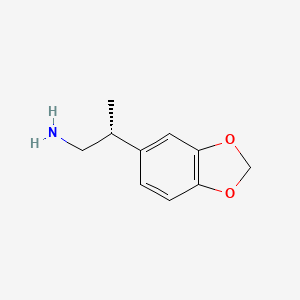
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006329.png)
